Cyclobutyl isocyanide
Description
Significance of Isocyanides in Organic and Inorganic Synthesis
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group -N⁺≡C⁻. wikipedia.orgvedantu.com They are isomers of nitriles (-C≡N) and possess a unique electronic structure that imparts them with diverse reactivity. tandfonline.comwikipedia.org The terminal carbon atom of the isocyanide group can act as both a nucleophile and an electrophile, a duality that has been extensively exploited in synthetic chemistry. tandfonline.comfrontiersin.org
In organic synthesis , isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. tandfonline.comwikipedia.org These reactions allow for the efficient, one-pot construction of complex molecular scaffolds from simple starting materials, which is of significant interest in drug discovery and the synthesis of natural products. rsc.orgresearchgate.net The electron-withdrawing nature of the isocyanide group also enhances the acidity of the α-protons, enabling another mode of reactivity. tandfonline.com Furthermore, isocyanides can undergo cycloaddition reactions and have been utilized in the synthesis of a wide variety of heterocyclic compounds. frontiersin.orgresearchgate.net
In inorganic synthesis and coordination chemistry, isocyanides serve as versatile ligands for transition metals. ku.edursc.org They are isoelectronic with carbon monoxide (CO) and can act as strong σ-donors and good π-acceptors, forming stable complexes with metals in various oxidation states. rsc.orgwikipedia.org This property has led to their use in catalysis and the development of novel organometallic compounds. ku.edu The electronic and steric properties of the isocyanide ligand can be readily tuned by varying the organic substituent (R group), allowing for fine control over the properties of the resulting metal complex. ku.edu Some technetium-isocyanide complexes, such as technetium (99mTc) sestamibi, have found applications in medical imaging. wikipedia.org
The table below summarizes some key reactions involving isocyanides:
| Reaction Name | Description | Key Reactants | Product Class |
| Ugi Reaction | A four-component reaction that forms α-acylamino amides. | An aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. | Peptidomimetics |
| Passerini Reaction | A three-component reaction that forms α-acyloxy carboxamides. | An aldehyde or ketone, a carboxylic acid, and an isocyanide. | α-Hydroxy-carboxamides |
| [4+1] Cycloaddition | A cycloaddition reaction where the isocyanide acts as a one-atom component. | A 1,3-diene or other four-atom component and an isocyanide. | Five-membered rings |
| Nef Isocyanide Reaction | Reaction of an isocyanide with an acyl chloride. | An isocyanide and an acyl chloride. | Imidoyl chlorides |
The Cyclobutyl Moiety as a Structural Component in Organic Molecules
The cyclobutyl group, a four-membered cycloalkyl substituent, is an increasingly important structural motif in organic chemistry, particularly in the design of bioactive molecules. fiveable.menih.gov Its inclusion in a molecule can significantly influence its physical, chemical, and biological properties. fiveable.me
One of the defining features of the cyclobutyl ring is its inherent ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle. fiveable.me This strain makes cyclobutane-containing compounds more reactive and susceptible to ring-opening reactions compared to larger cycloalkanes. fiveable.me However, cyclobutane (B1203170) is still relatively inert compared to the highly strained cyclopropane (B1198618) ring. nih.gov
The puckered, non-planar conformation of the cyclobutyl ring provides a three-dimensional scaffold that can be used to control the spatial arrangement of functional groups within a molecule. nih.govru.nl This conformational restriction can be advantageous in drug design by limiting the number of accessible conformations of a flexible ligand, potentially leading to higher binding affinity and selectivity for a biological target. nih.gov The introduction of a cyclobutyl ring can also block metabolically labile sites in a molecule, thereby improving its metabolic stability. nih.gov
In medicinal chemistry, the cyclobutyl moiety has been incorporated into a number of drug candidates to enhance their pharmacological profiles. nih.govbenthamdirect.com It can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, and can be used to fill hydrophobic pockets in protein binding sites. nih.gov The unique stereochemistry of substituted cyclobutanes offers opportunities for creating structurally complex and diverse molecules. nih.gov For example, platinum-based anticancer drugs containing cyclobutyl fragments have shown considerable success in cancer therapy. nih.govbenthamdirect.com
The table below highlights some key properties and applications of the cyclobutyl moiety in organic molecules:
| Property | Description | Implication in Drug Design |
| Ring Strain | Higher energy due to non-ideal bond angles. | Can influence reactivity and binding energy. |
| Conformational Restriction | Puckered structure limits rotational freedom. | Can pre-organize a molecule for binding to a target, reducing entropic penalty. |
| Three-Dimensionality | Non-planar structure. | Provides a scaffold for orienting substituents in specific spatial arrangements. |
| Metabolic Stability | Can block sites of metabolism. | Can increase the in vivo half-life of a drug. |
| Bioisosterism | Can mimic other chemical groups. | Allows for the fine-tuning of a molecule's properties while maintaining biological activity. |
Structure
3D Structure
Properties
IUPAC Name |
isocyanocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYCNUUHLFKQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608017 | |
| Record name | Isocyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90993-55-8 | |
| Record name | Isocyanocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Cyclobutyl Isocyanide
General Principles of Isocyanide Carbon Reactivity
The isocyanide functional group, with its -N⁺≡C⁻ resonance structure, imparts a distinctive reactivity to the carbon atom. wikipedia.orgunacademy.comvedantu.com This section will explore the core concepts that underpin the chemical behavior of cyclobutyl isocyanide.
The terminal carbon atom of an isocyanide is a key feature in its chemical reactivity, displaying both nucleophilic and electrophilic properties, a characteristic known as amphiphilicity. acs.orgnih.gov This dual nature is a direct consequence of its electronic structure. The isocyanide carbon possesses a lone pair of electrons, making it nucleophilic and capable of donating this electron pair. nih.gov Simultaneously, it has accessible π* antibonding orbitals that can accept electron density, rendering it electrophilic. nih.gov
This amphiphilic character is central to the formation of α-adducts, which are key intermediates in many isocyanide reactions. acs.org α-Adduct formation involves the simultaneous addition of both an electrophile and a nucleophile to the same isocyanide carbon atom. stackexchange.com This process is fundamental to the multicomponent reactions discussed later in this article.
The dual electronic nature of the isocyanide carbon allows it to engage in both electrophilic and nucleophilic reactions. acs.orgnih.gov
Nucleophilic Pathways: The lone pair of electrons on the isocyanide carbon allows it to act as a nucleophile, attacking electron-deficient centers. nih.govmdpi.com For instance, in the presence of a strong acid, the isocyanide can be protonated. In multicomponent reactions like the Ugi and Passerini reactions, the isocyanide's nucleophilic character is crucial for its initial attack on an iminium ion or a carbonyl carbon, respectively. acs.orgnih.gov
Electrophilic Pathways: Conversely, the isocyanide carbon can also behave as an electrophile. nih.gov Strong nucleophiles can attack the carbon atom, leading to the formation of new carbon-nucleophile bonds. mdpi.com This electrophilicity is enhanced when the nitrogen atom is coordinated to a Lewis acid, which withdraws electron density and makes the carbon more susceptible to nucleophilic attack.
Multicomponent Reactions (MCRs) Involving Isocyanides
Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org Isocyanides, including this compound, are exceptionally valuable reagents in MCRs due to their unique reactivity. wikipedia.org These reactions are highly efficient and atom-economical, making them powerful tools in organic synthesis. beilstein-journals.org
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, involving the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. nih.govsciepub.combeilstein-journals.orgorganic-chemistry.org
The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the aldehyde and the amine. beilstein-journals.orgmdpi.com This is followed by protonation of the imine to form an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. acs.orgnih.gov The resulting nitrilium ion intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino amide product. beilstein-journals.orgbeilstein-journals.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Formation of an imine from an aldehyde and an amine. | Imine |
| 2 | Protonation of the imine to form an iminium ion. | Iminium ion |
| 3 | Nucleophilic attack of the isocyanide on the iminium ion. | Nitrilium ion |
| 4 | Trapping of the nitrilium ion by the carboxylate. | α-adduct |
| 5 | Mumm rearrangement. | Final bis-amide product |
Numerous derivatives of the Ugi reaction have been developed by replacing one or more of the standard components with alternative reactants, expanding the scope and diversity of the products that can be synthesized. nih.gov
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org
The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway in aprotic solvents. beilstein-journals.orgorganic-chemistry.org It is thought to involve the initial formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid. beilstein-journals.org The isocyanide then undergoes an α-addition to this complex, followed by an intramolecular acyl transfer to yield the final product. beilstein-journals.org
| Pathway | Solvent Conditions | Key Features |
|---|---|---|
| Concerted Mechanism | Aprotic solvents, high concentration | Trimolecular reaction with nucleophilic additions, proceeds through an imidate intermediate followed by a Mumm rearrangement. wikipedia.org |
| Ionic Mechanism | Polar solvents (e.g., methanol (B129727), water) | Protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, followed by addition of the carboxylate. wikipedia.org |
Variants of the Passerini reaction have been developed, for instance, by using alcohols in the presence of a catalyst to generate the aldehyde in situ. organic-chemistry.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that involves an aldehyde, an isocyanide, and an N-nucleophile, typically an amidine or a related nitrogen-containing heterocycle, to produce fused heterocyclic structures. scielo.brnih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov
The mechanism of the GBB reaction is similar to the Ugi reaction in its initial steps. An imine is formed from the aldehyde and the amidine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. beilstein-journals.org This intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the amidine attacks the carbon of the nitrilium ion, leading to the formation of the final fused heterocyclic product. beilstein-journals.org
Catalyst-Free and Aqueous-Mediated Multicomponent Protocols
The development of synthetic methodologies that are both efficient and environmentally benign is a central goal in modern chemistry. In this context, catalyst-free and aqueous-mediated multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex molecular architectures. rsc.orgresearchgate.net These reactions, which proceed without the need for a catalyst and utilize water as the solvent, offer significant advantages in terms of sustainability, operational simplicity, and atom economy. rsc.org
Isocyanide-based multicomponent reactions are particularly well-suited for these protocols. While specific studies focusing exclusively on this compound in catalyst-free aqueous MCRs are not extensively detailed in the provided search results, the general principles of these reactions are broadly applicable. A notable example is the synthesis of polyfunctionalized cyclo[b]fused carbazoles, which has been achieved through a catalyst-free, facile, and atom-economical isocyanide-based multicomponent reaction in aqueous media. rsc.org This transformation demonstrates the feasibility of conducting complex cascade reactions involving isocyanides under green conditions.
The use of water as a solvent in these reactions is not merely a "green" alternative but can also influence the reactivity and selectivity of the transformation. Hydrogen bonding and hydrophobic effects within the aqueous environment can play a crucial role in organizing the reactant molecules for efficient reaction. An acid-catalyzed 1,4-addition isocyanide-based three-component reaction to synthesize chromanones in neat water highlights how the hydrogen bonding network can dictate the stereochemical outcome. rsc.org
The general applicability of these catalyst-free and aqueous-mediated protocols suggests that this compound would be a viable substrate in similar multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.
| Reaction Type | Key Features | Solvent | Advantages |
| Isocyanide-based MCR | Catalyst-free | Water | Environmentally friendly, operational simplicity, high atom economy |
| Synthesis of Carbazoles | Cascade protocol | Aqueous media | Efficient construction of complex polycyclic structures |
| Synthesis of Chromanones | Acid-catalyzed, 1,4-addition | Neat water | Stereoselective, green synthesis |
Nitrilium Ion Intermediates and Mechanistic Implications in MCRs
A unifying mechanistic feature in many isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, is the formation of a key reactive intermediate: the nitrilium ion. beilstein-journals.orgresearchgate.netnih.gov Understanding the generation and subsequent trapping of this intermediate is crucial for elucidating the reaction mechanism and for the rational design of new synthetic methodologies.
In the context of the Ugi four-component reaction (U-4CR), the reaction sequence is initiated by the condensation of an amine and a carbonyl compound to form an imine. wikipedia.org The nucleophilic carbon atom of the isocyanide, in this case, this compound, then attacks the imine, leading to the formation of a nitrilium ion. beilstein-journals.orgwikipedia.org This highly electrophilic intermediate is then trapped by the carboxylate anion, which, following a Mumm rearrangement, yields the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org The entire process is typically favored in polar protic solvents like methanol or ethanol. beilstein-journals.org
Similarly, in the Passerini three-component reaction (3-CR), which involves an isocyanide, a carbonyl compound, and a carboxylic acid, a nitrilium ion is also a key intermediate, particularly when the reaction is conducted in polar solvents. wikipedia.orgchemistnotes.com The reaction is thought to proceed via the initial activation of the carbonyl group by the carboxylic acid. The isocyanide then adds to the activated carbonyl carbon, generating the nitrilium ion, which is subsequently trapped by the carboxylate. researchgate.netnih.gov
The central role of the nitrilium ion intermediate has significant mechanistic implications. The high reactivity of this species allows for its efficient capture by a variety of nucleophiles, both intermolecularly and intramolecularly. researchgate.net This versatility is a cornerstone of the synthetic utility of isocyanide-based MCRs, enabling the construction of a vast array of complex molecular scaffolds from simple starting materials. Crystallographic studies have provided experimental evidence corroborating the nucleophilic attack of the isocyanide carbon on carbonyl and imine carbons, supporting the proposed mechanisms involving nitrilium ion formation. acs.org
| Reaction | Reactants | Key Intermediate | Solvent Preference | Final Product |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Nitrilium Ion | Polar Protic | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Nitrilium Ion | Polar (for ionic mechanism) | α-Acyloxy Amide |
Insertion Reactions
Metal-Alkyl Bond Insertion to Iminoacyls
The insertion of isocyanides into metal-alkyl bonds is a fundamental transformation in organometallic chemistry, leading to the formation of iminoacyl complexes. This process is analogous to the well-studied insertion of carbon monoxide (CO) into metal-alkyl bonds, which is a key step in many catalytic carbonylation reactions. umb.edunih.gov
The general mechanism involves the coordination of the isocyanide to the metal center, followed by the migratory insertion of the alkyl group from the metal to the carbon atom of the isocyanide ligand. This 1,1-migratory insertion results in the formation of a metal-iminoacyl species. Transition metal alkyls are central to these reactions, and their reactivity with unsaturated molecules like isocyanides has been a subject of extensive research. cmu.edu
While specific examples detailing the insertion of this compound into metal-alkyl bonds are not prevalent in the provided search results, the general reactivity pattern of isocyanides suggests that it would readily undergo such insertions. The electronic properties of the metal center, the nature of the ancillary ligands, and the steric profile of both the alkyl group and the isocyanide can influence the rate and efficiency of the insertion reaction. For instance, in palladium-catalyzed processes, the insertion of isocyanides into aryl palladium bonds is a common step in the synthesis of various nitrogen-containing compounds. vu.nl
It is noteworthy that consecutive insertions of isocyanides into metal-carbon bonds can occur, a phenomenon that is less common for CO. cmu.edu This highlights a key difference in the reactivity of these two isoelectronic molecules and opens up possibilities for the synthesis of polymers and other complex structures.
| Reactant 1 | Reactant 2 | Key Process | Product |
| Metal-Alkyl Complex | This compound | 1,1-Migratory Insertion | Metal-Iminoacyl Complex |
Insertion into Boron-Containing Compounds
The reactivity of isocyanides extends beyond transition metal-mediated transformations to include insertion reactions with main group elements, such as boron. Boron-containing compounds, particularly those with boron-carbon or boron-heteroatom bonds, can serve as substrates for isocyanide insertion.
While the provided search results offer limited specific details on the insertion of this compound into boron-containing compounds, a diagrammatic representation of an isocyanide inserting into a manganese-boron (Mn-B) bond suggests the feasibility of such reactions. researchgate.net Boron Lewis acids can also catalyze the formal insertion of isocyanides into C-O bonds of benzyl (B1604629) esters, indicating the ability of boron compounds to activate isocyanides towards insertion-type reactions. researchgate.net
Boron's unique electronic properties, being electron-deficient with a vacant p-orbital, make boron-containing compounds interesting partners in reactions with electron-rich species like isocyanides. nih.gov The development of stable boron-containing reagents has expanded their utility in medicinal chemistry and organic synthesis. mit.edu The insertion of an isocyanide into a boron-alkyl or boron-aryl bond would lead to the formation of novel organoboron compounds with potential applications in various fields. Further research in this area could uncover new synthetic methodologies and expand the chemical space of accessible boron-containing molecules.
Radical Reactions and Imidoyl Radical Intermediates
Carbon Radical Additions
Isocyanides are effective radical acceptors, and their reactions with carbon-centered radicals proceed through the formation of imidoyl radical intermediates. nih.govnih.gov This mode of reactivity provides a powerful tool for the construction of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocycles.
The reaction is initiated by the addition of a carbon radical to the terminal carbon atom of the isocyanide, in this instance, this compound. This addition generates a transient imidoyl radical. researchgate.net The fate of this imidoyl radical is dependent on the reaction conditions and the nature of the substituents. It can undergo a variety of subsequent transformations, including hydrogen atom abstraction, cyclization, or fragmentation. nih.gov
For example, in a three-component radical cascade reaction, the addition of a vinyl radical to an isonitrile generates an imidoyl radical that can be trapped to form polyfunctionalized alkenes. researchgate.net The reversibility of the addition of vinyl radicals to isonitriles necessitates a subsequent fast reaction to trap the imidoyl radical intermediate. researchgate.net
The generation of carbon radicals from various precursors, such as organotellurium compounds or through photoredox catalysis, allows for a wide range of carbon-based functionalities to be introduced via this radical addition-imidoyl radical pathway. nih.gov The synthetic utility of this methodology has been demonstrated in the synthesis of diverse molecular scaffolds, and it is expected that this compound would serve as a competent substrate in these transformations. Recent progress in the field has highlighted the versatility of imidoyl radicals as divergent reactive intermediates in organic synthesis. rsc.org
| Radical Source | Isocyanide | Intermediate | Potential Outcomes |
| Carbon-centered radical | This compound | Imidoyl Radical | Hydrogen abstraction, cyclization, fragmentation, trapping |
Heteroatom Radical Additions
The addition of heteroatom-centered radicals to isocyanides represents a significant method for the formation of a variety of nitrogen-containing organic molecules. nih.gov This reactivity stems from the ability of the isocyanide carbon to act as a radical acceptor. While extensive research has been conducted on the radical reactions of isocyanides with carbon-centered radicals, the reactions involving heteroatom radicals are also a promising area of synthetic chemistry. beilstein-journals.org
The general mechanism for heteroatom radical addition to an isocyanide, such as this compound, involves the generation of a heteroatom radical (E•), which then adds to the isocyanide carbon to form an imidoyl radical intermediate. This intermediate can then proceed through various reaction pathways to form the final product. Common heteroatoms involved in these additions include those from Group 15 (e.g., nitrogen, phosphorus) and Group 16 (e.g., sulfur, selenium). nih.gov For instance, thiyl radicals (RS•) generated from thiols can add to isocyanides to form thioformimidates. nih.gov
Table 1: Examples of Heteroatom Radical Precursors for Addition to Isocyanides
| Heteroatom Group | Radical Precursor Example | Resulting Heteroatom Radical |
| 15 | (Me₃Si)₂N-N(SiMe₃)₂ | (Me₃Si)₂N• |
| 16 | R'SH (Thiol) | R'S• |
| 16 | (PhSe)₂ | PhSe• |
| 17 | Perfluoroalkyl iodides (RFI) | RF• |
Note: This table represents general examples of heteroatom radical precursors used in reactions with isocyanides. Specific data for reactions with this compound is not detailed in the available literature.
Intramolecular Cyclization Pathways
Imidoyl radicals, generated from the addition of a radical species to an isocyanide, can undergo intramolecular cyclization if a suitable unsaturated group is present within the molecule. beilstein-journals.org This provides a powerful strategy for the synthesis of various heterocyclic compounds. For a derivative of this compound containing an appropriately positioned alkenyl, alkynyl, or aryl group, intramolecular cyclization of the initially formed imidoyl radical would be a feasible reaction pathway. beilstein-journals.org
The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations being particularly common and favored. beilstein-journals.org For example, the reaction of an ortho-alkenylaryl isocyanide with a radical initiator can lead to the formation of indole (B1671886) derivatives through a 5-exo cyclization of the intermediate imidoyl radical. beilstein-journals.org While specific examples involving this compound derivatives are not prominent in the literature, the general principles of intramolecular radical cyclization of isocyanides are well-established. The success of such a cyclization would depend on the length and nature of the tether connecting the isocyanide group to the radical acceptor.
Table 2: General Intramolecular Radical Cyclization Modes for Isocyanide Derivatives
| Cyclization Mode | Ring Size Formed | General Substrate Requirement |
| 5-exo | 5-membered | Unsaturated group at the γ-position relative to the isocyanide carbon. |
| 6-exo | 6-membered | Unsaturated group at the δ-position relative to the isocyanide carbon. |
| 5-endo | 5-membered | Generally disfavored for imidoyl radicals. |
| 6-endo | 6-membered | Generally disfavored for imidoyl radicals. |
Note: This table outlines general principles of intramolecular radical cyclizations. Specific experimental data for this compound derivatives is not available in the cited literature.
Nucleophilic Substitution (SN2) Reactions of Isocyanides
Isocyanides as Nucleophiles in Alkyl Halide Substitutions
Isocyanides, including this compound, can act as carbon-centered nucleophiles in SN2 reactions with alkyl halides. nih.govresearchgate.net The lone pair of electrons on the isocyanide carbon atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This reaction results in the formation of a nitrilium ion intermediate. nih.gov
The SN2 nature of this reaction implies that it is a bimolecular process, with the rate depending on the concentrations of both the isocyanide and the alkyl halide. masterorganicchemistry.com As with other SN2 reactions, steric hindrance plays a crucial role. The reaction is generally more efficient with less sterically hindered alkyl halides, such as primary and methyl halides. uci.edu While specific kinetic data for the reaction of this compound is not provided in the available literature, it is expected to follow these general principles of SN2 reactivity. nih.gov
Formation of Secondary Amides via In Situ Nitrilium Ion Hydrolysis
The nitrilium ion formed from the SN2 reaction of an isocyanide with an alkyl halide is a reactive intermediate that can be readily trapped by nucleophiles. nih.gov In the presence of water, the nitrilium ion undergoes hydrolysis to form a secondary amide. nih.govresearchgate.net This two-step, one-pot process provides a versatile method for the synthesis of highly substituted secondary amides. nih.gov
The hydrolysis of the N-cyclobutylnitrilium ion would proceed by the nucleophilic attack of a water molecule on the electrophilic carbon of the nitrilium ion. This is followed by deprotonation to yield an N-cyclobutyl-N-alkylformamide. This reaction sequence represents an umpolung of the typical reactivity of amides, where the isocyanide effectively acts as a synthetic equivalent of an amide carbanion. nih.gov
Rearrangement Chemistry of this compound
Thermal and Photo-Induced Isomerizations to Nitriles
Isocyanides can undergo rearrangement to their more stable nitrile isomers upon heating or irradiation with light. roaldhoffmann.com The thermal isomerization of isocyanides to nitriles is a well-studied unimolecular process. sci-hub.box A theoretical study of this rearrangement for various alkyl isocyanides, including this compound, has provided insights into the reaction mechanism. roaldhoffmann.com
A key finding from this theoretical work is that the rearrangement of this compound to cyclobutyl cyanide proceeds without the formation of cyclopropylcarbinyl rearrangement products. roaldhoffmann.com This suggests that the transition state does not involve significant carbocationic character at the migrating carbon atom, which would be expected to lead to the characteristic ring-opening of a cyclobutyl cation to a cyclopropylcarbinyl cation.
Table 3: Comparison of Thermal and Photo-Induced Isomerization of Isocyanides
| Isomerization Method | General Conditions | Mechanistic Feature |
| Thermal | Heating | Unimolecular rearrangement, proceeds through a tight transition state. |
| Photo-induced | Irradiation with light | Involves electronically excited states. |
Note: This table provides a general comparison. Specific conditions for this compound require further experimental investigation.
Coordination Chemistry of Cyclobutyl Isocyanide
Cyclobutyl Isocyanide as a Ligand in Transition Metal Complexes
This compound coordinates to transition metals to form a diverse array of metal complexes. wikipedia.org Its behavior as a ligand is analogous to other aliphatic isocyanides such as tert-butyl isocyanide and cyclohexyl isocyanide. orgsyn.org Due to the linear nature of the C-N-C bond, the cone angle of the this compound ligand is relatively small, which facilitates the formation of polyisocyanide complexes, including those with high coordination numbers. wikipedia.org
The electronic nature of this compound as a ligand is defined by its dual role as both a σ-donor and a π-acceptor. wikipedia.org The carbon atom of the isocyanide group possesses a lone pair of electrons in its highest occupied molecular orbital (HOMO), which it can donate to an empty d-orbital of a transition metal, forming a strong σ-bond. rsc.org Concurrently, the ligand has empty π* orbitals (lowest unoccupied molecular orbital or LUMO) that can accept electron density back from filled metal d-orbitals, a process known as π-backbonding. wikipedia.orgrsc.org
Compared to carbon monoxide, aliphatic isocyanides like this compound are generally stronger σ-donors and weaker π-acceptors. wikipedia.orgwikipedia.org This is because the alkyl group is electron-donating, which increases the energy of the carbon lone pair, making it a better Lewis base. wikipedia.org The weaker π-acceptor capability is attributed to the higher energy of the π* orbitals compared to CO. huntresearchgroup.org.uk
The balance between σ-donation and π-backbonding significantly influences the C≡N bond within the coordinated ligand.
Strong σ-donation tends to increase the C≡N bond strength and raises the corresponding vibrational stretching frequency (ν(C≡N)).
Strong π-backbonding populates the π* antibonding orbitals of the isocyanide, which weakens the C≡N bond and lowers the ν(C≡N). wikipedia.org
Infrared (IR) spectroscopy is a key tool for probing these electronic effects. The ν(C≡N) band for free isocyanides typically appears in the 2110–2165 cm⁻¹ range. wikipedia.org Upon coordination to a metal, the position of this band shifts, providing insight into the net electronic interaction. In complexes where σ-donation is dominant, ν(C≡N) shifts to higher wavenumbers. Conversely, in electron-rich metal complexes where π-backbonding is significant, ν(C≡N) shifts to lower wavenumbers. wikipedia.org
| Compound | State | ν(C≡N) (cm⁻¹) | Comment |
|---|---|---|---|
| tert-Butyl isocyanide | Free Ligand | ~2140 | Reference frequency for a free aliphatic isocyanide. |
| [Co(CN-t-Bu)₅]⁺ | Coordinated | 2152, 2120 | Shift to higher frequency indicates dominant σ-donation in a cationic complex. wikipedia.org |
| Fe₂(CNEt)₉ | Coordinated | 2060, 1920, 1701, 1652 | Significant shift to lower frequencies indicates strong π-backbonding in an electron-rich complex. wikipedia.org |
This compound, like most isocyanide ligands, predominantly coordinates to a single metal center in a terminal fashion (M-C≡N-R). wikipedia.org In this mode, the M-C-N linkage is typically linear or near-linear (approaching 180°). However, significant bending can occur in electron-rich complexes where π-backbonding is extensive, as this populates the π* orbitals and alters the geometry. wikipedia.org
A less common but important bonding mode is the bridging coordination, where the isocyanide ligand links two or more metal centers (M-(μ-CNR)-M'). acs.org This mode is well-established for isocyanides and is analogous to the bridging of carbon monoxide. researchgate.net When an isocyanide acts as a bridging ligand, the M-C-N-R unit is always bent. wikipedia.org The bridging mode involves the donation of the carbon lone pair to two metal centers simultaneously, often described as a three-center-two-electron interaction. researchgate.net This type of bonding is typically accompanied by enhanced π-back-donation from both metal centers into the ligand's π* orbitals, leading to a significant weakening of the C≡N bond and a pronounced lowering of its stretching frequency in the IR spectrum. researchgate.net
The strong σ-donating character of alkyl isocyanides like this compound makes them effective at stabilizing transition metals in a variety of oxidation states, including higher oxidation states. rsc.org The donation of electron density from the ligand to the metal center helps to compensate for the increased positive charge of the metal ion.
Nucleophilic Addition to Coordinated Isocyanides
Coordination to a transition metal center significantly activates the isocyanide carbon atom toward nucleophilic attack . vu.nlrsc.org While the carbon atom of a free isocyanide has both nucleophilic and electrophilic character, coordination to a positively charged metal center enhances its electrophilicity. vu.nl This allows for the addition of a wide range of nucleophiles (NuH), such as amines, alcohols, and water, to the isocyanide carbon. rsc.orgnih.gov
The general mechanism for this reaction is a stepwise associative process:
Attack of the nucleophile: The nucleophile attacks the electrophilic carbon atom of the coordinated isocyanide. nih.gov
Deprotonation: A proton is removed from the attacking nucleophilic group. nih.gov
Protonation: The nitrogen atom of the original isocyanide ligand is protonated. nih.gov
This sequence of steps results in the formation of a carbene complex, a species with a metal-carbon double bond. nih.gov This transformation is a powerful synthetic tool for generating novel organometallic species and functionalized organic molecules. nih.gov The rate and facility of the nucleophilic attack can be influenced by factors such as the nature of the metal, its oxidation state, and the electronic properties of other ligands in the coordination sphere. rsc.org
Ligand Exchange Dynamics in this compound Complexes
Ligand exchange is a fundamental process in coordination chemistry where a ligand in a metal complex is replaced by another ligand from the surrounding solution. nih.gov For a complex containing a this compound ligand, this can be represented by the general equation:
[M(L)ₙ(CNC₄H₇)] + L' ⇌ [M(L)ₙ(L')] + CNC₄H₇
The dynamics of such exchange reactions are critical for understanding catalytic cycles and the reactivity of metal complexes. nih.gov The kinetics of ligand exchange can be investigated using various techniques, including mass spectrometry and NMR spectroscopy, which can provide quantitative data on reaction rates and activation parameters. nih.gov
The rate of ligand exchange is influenced by several factors:
Nature of the Metal Center: The identity and oxidation state of the metal affect the lability of the coordinated ligands.
Steric and Electronic Properties of Ligands: The steric bulk of both the entering ligand (L') and the leaving this compound ligand can impact the transition state energy. Electron-donating ligands can sometimes accelerate dissociation in certain mechanisms. mdpi.com
Solvent: The coordinating ability of the solvent can play a role, potentially stabilizing intermediates or participating directly in the exchange mechanism. nih.gov
While specific kinetic studies on this compound complexes are not extensively documented, the principles governing their exchange dynamics are expected to be similar to those for other labile ligands. The process can occur through various mechanisms, such as dissociative (where the leaving ligand departs first to form an intermediate) or associative (where the entering ligand attacks first). nih.gov
Polymerization Chemistry of Isocyanides
Transition Metal-Mediated Polymerization of Isocyanides
Transition metal-mediated polymerization is a cornerstone of isocyanide polymer synthesis, enabling the formation of well-defined polymers with controlled architectures. This process typically involves the coordination of the isocyanide to a metal center, followed by migratory insertion of subsequent monomers into the metal-carbon bond. A variety of transition metals, including nickel, palladium, cobalt, and rhodium, have been successfully employed as catalysts for the polymerization of different isocyanide monomers.
The general mechanism involves the formation of an active catalyst species which initiates the polymerization. The electronic and steric properties of both the isocyanide monomer and the metal catalyst play a crucial role in the polymerization kinetics and the properties of the resulting polymer. While extensive data exists for isocyanides such as tert-butyl isocyanide and various aryl isocyanides, specific studies detailing the transition metal-mediated homopolymerization of cyclobutyl isocyanide are not extensively documented in publicly available research. However, the principles established for other aliphatic isocyanides can provide a foundational understanding. For instance, nickel(II) complexes are known to be effective catalysts for the polymerization of sterically demanding isocyanides, often proceeding through a living polymerization mechanism, which allows for precise control over the polymer's molecular weight and dispersity.
| Catalyst Type | Typical Monomers Studied | Potential Applicability to this compound |
| Nickel(II) Complexes | Aryl and bulky alkyl isocyanides | High, likely to produce helical polymers |
| Palladium(II) Complexes | Aromatic and aliphatic isocyanides | Moderate to high, versatile for various functionalities |
| Cobalt(II) Complexes | Aliphatic and aromatic isocyanides | Moderate, may require specific ligand design |
| Rhodium(I) Complexes | Aryl and vinyl isocyanides | Less common for simple alkyls, but possible |
Functional Isocyanide-Based Polymers (IBPs) Incorporating Cyclobutyl Moieties
The incorporation of functional groups into isocyanide-based polymers (IBPs) is a key strategy for tailoring their properties for specific applications. The cyclobutyl moiety, with its unique strained ring structure, can impart distinct physical and chemical characteristics to the polymer backbone or side chains. Functional IBPs containing cyclobutyl groups could potentially exhibit interesting thermal, mechanical, and solubility properties.
The synthesis of such polymers can be achieved by either polymerizing a cyclobutyl-containing isocyanide monomer or by post-polymerization modification of a pre-existing polyisocyanide. While the literature on functional IBPs is vast, specific examples focusing on the integration of cyclobutyl moieties are scarce. The hypothetical design of such polymers could involve the synthesis of this compound monomers bearing additional functional groups, such as hydroxyl, amino, or carboxylic acid moieties, which could then be polymerized using transition metal catalysts.
Multi-Component Spiropolymerization Strategies
Multi-component reactions (MCRs) are powerful tools in polymer synthesis, allowing for the construction of complex polymer architectures in a single step from three or more starting materials. Spiropolymerization is a specific type of MCR that leads to the formation of polymers containing spirocyclic repeating units. These structures are of interest due to their rigid and three-dimensional nature, which can lead to polymers with high thermal stability and unique solution properties.
Theoretical and Computational Investigations of Cyclobutyl Isocyanide Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For cyclobutyl isocyanide, DFT studies would be instrumental in elucidating the mechanisms of its various reactions, such as cycloadditions and multicomponent reactions.
Analysis of Potential Energy Surfaces and Transition States
A key application of DFT is the mapping of potential energy surfaces (PES) for chemical reactions. The PES is a multidimensional representation of the energy of a chemical system as a function of the geometric arrangement of its atoms. mdpi.com By exploring the PES, chemists can identify stable molecules (reactants and products), which correspond to energy minima, and the transition states that connect them, which are saddle points on the surface. nih.gov
For a reaction involving this compound, such as a [4+1] cycloaddition, DFT calculations would be used to locate the geometries and energies of the reactants, any intermediates, the transition states, and the final products. The transition state structure is of particular importance as it represents the highest energy barrier that must be overcome for the reaction to proceed. Computational studies on other isocyanide reactions have shown that both concerted (single-step) and stepwise mechanisms are possible, and the nature of the PES would reveal which pathway is favored for this compound. nih.govresearchgate.net
Determination of Rate-Determining Steps and Activation Energies
For instance, in a hypothetical two-step reaction of this compound, DFT calculations could reveal the activation energies for both steps. If the first step has a significantly higher energy barrier than the second, it would be identified as the rate-determining step. This information is vital for understanding and optimizing reaction conditions.
Illustrative Table of Calculated Activation Energies for a Hypothetical Reaction
| Step | Description | Hypothetical ΔG‡ (kcal/mol) |
| 1 | Initial nucleophilic attack | 25.2 |
| 2 | Ring closure | 15.8 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Solvent Effects on Reaction Pathways
Solvents can have a profound impact on reaction mechanisms and rates. nih.gov DFT calculations can model these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in a simulated solution environment.
For reactions involving polar or charged intermediates, polar solvents are likely to stabilize these species, potentially lowering activation energies and altering the reaction pathway. researchgate.net For example, a reaction that proceeds through a concerted mechanism in the gas phase or a nonpolar solvent might switch to a stepwise mechanism involving a zwitterionic intermediate in a polar solvent. DFT studies on this compound would be essential to predict how different solvent environments influence its reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a simplified model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwisc.edu The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile).
The isocyanide functional group is known for its dual electronic character. The terminal carbon atom has a lone pair of electrons, making it nucleophilic, but the C≡N triple bond also has associated π* antibonding orbitals that can accept electron density, giving it electrophilic character.
In the case of this compound, the HOMO would likely be localized on the isocyanide carbon, indicating its propensity to react with electrophiles. The LUMO would be the π* orbitals of the isocyanide group, which would be the site of attack by nucleophiles. The energies of the HOMO and LUMO, which can be calculated using computational methods, provide a quantitative measure of the molecule's nucleophilicity and electrophilicity, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Natural Bond Orbital (NBO) Analysis for Molecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. youtube.com This allows for a detailed analysis of donor-acceptor interactions within and between molecules.
For this compound, NBO analysis would provide insights into the nature of the C-N≡C bonding and the electronic interactions between the isocyanide group and the cyclobutyl ring. Key interactions would include the donation of electron density from filled bonding orbitals or lone pairs into empty antibonding orbitals. The strength of these interactions can be quantified by second-order perturbation theory analysis, which provides an estimate of the stabilization energy associated with each donor-acceptor interaction. wisc.edu
NBO analysis can also be used to understand intermolecular interactions, such as hydrogen bonding. The terminal carbon of the isocyanide can act as a hydrogen bond acceptor, an interaction that can be characterized and quantified using NBO.
Illustrative Table of NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) C | σ* (C-C) of ring | 1.5 |
| σ (C-H) of ring | σ* (C-N) | 0.8 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Computational Probes of Cyclobutyl Ring Dynamics and Conformation
The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations at room temperature. The angle of pucker and the barrier to inversion are key conformational parameters.
Computational methods, such as molecular mechanics and ab initio calculations, can be used to model the conformational landscape of this compound. These calculations can determine the preferred puckering angle of the cyclobutyl ring and the energetic barrier for ring inversion. The presence of the isocyanide substituent would be expected to influence the ring's conformation, potentially favoring a conformation where the bulky isocyanide group occupies a pseudo-equatorial position to minimize steric interactions.
Advanced Spectroscopic Analysis and Structural Elucidation of Cyclobutyl Isocyanide
Infrared (IR) Spectroscopy: Vibrational Fingerprints and Bonding Characteristics
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and probing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For cyclobutyl isocyanide, the IR spectrum is dominated by the characteristic stretching vibration of the isocyanide (–N⁺≡C⁻) group.
Detailed Research Findings: The isocyanide functional group exhibits a strong and sharp absorption band in a distinct region of the IR spectrum, typically between 2165 and 2110 cm⁻¹. wikipedia.org This absorption is due to the N≡C stretching mode and its precise frequency can be influenced by the electronic properties of the attached alkyl group. The electron-donating nature of the cyclobutyl group influences the electron density in the isocyanide bond, which in turn dictates the vibrational frequency.
In addition to the prominent isocyanide peak, the spectrum would also display absorptions corresponding to the vibrations of the cyclobutyl ring. These include C-H stretching vibrations, typically found in the 3000-2850 cm⁻¹ range, as well as CH₂ scissoring, wagging, and twisting modes at lower frequencies. The ring itself has characteristic puckering and breathing vibrations. The coupling of these vibrations can lead to a complex fingerprint region that is unique to the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Detailed Research Findings: For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity. The proton on the carbon directly attached to the isocyanide group (the α-proton) would appear as a unique signal, likely a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining protons on the cyclobutyl ring would produce complex multiplets in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key signal would be that of the isocyanide carbon, which is typically found in a distinct chemical shift range. The carbon atom to which the isocyanide group is attached (α-carbon) would also have a characteristic chemical shift, as would the other carbons in the cyclobutyl ring. The slow quadrupolar relaxation of the ¹⁴N nucleus in the isocyanide group can sometimes allow for the observation of ¹³C-¹⁴N spin coupling. wikipedia.org
Inelastic Electron Tunneling Spectroscopy with Scanning Tunneling Microscopy (STM-IETS) for Surface Interactions
Inelastic Electron Tunneling Spectroscopy (IETS) combined with Scanning Tunneling Microscopy (STM) is a powerful technique for studying the vibrational properties of single molecules adsorbed on conductive surfaces. ruhr-uni-bochum.de It works by measuring the energy lost by tunneling electrons as they excite molecular vibrations. wikipedia.org
Detailed Research Findings: While specific STM-IETS data for this compound is not available, the technique is ideally suited to probe its interaction with a surface. An STM-IETS experiment would involve adsorbing this compound molecules onto a metal substrate, such as gold or copper. By positioning the STM tip over a single molecule and sweeping the bias voltage, a vibrational spectrum can be acquired. aps.org
This spectrum would reveal shifts in the vibrational frequencies of the isocyanide and cyclobutyl groups upon adsorption, providing insight into the nature and strength of the molecule-surface bond. For instance, a significant shift in the N≡C stretching frequency would indicate a strong electronic interaction between the isocyanide group and the metal surface, potentially involving σ-donation and π-back-donation. The technique could also determine the orientation of the molecule on the surface and map the spatial distribution of its different vibrational modes. mdpi.com
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.
Detailed Research Findings: A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. Although a specific crystal structure has not been reported in the searched literature, the analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Key parameters that would be determined include the C-N bond length of the isocyanide group and the C-N-C bond angle, which is typically close to 180°. nih.gov The analysis would also reveal the exact conformation of the cyclobutyl ring, quantifying the degree of ring puckering. Furthermore, it would elucidate the packing arrangement of the molecules in the crystal lattice, revealing any significant intermolecular interactions, such as dipole-dipole forces or weak hydrogen bonds, that govern the solid-state structure. nih.gov
High-Resolution Rotational and Vibrational Spectroscopy of Cyclobutyl Radical Analogs
Studying closely related analogs, such as the cyclobutyl radical, can provide profound insights into the fundamental dynamics of the four-membered ring system. High-resolution spectroscopy of these species reveals details about their structure and potential energy surfaces.
Detailed Research Findings: High-resolution infrared absorption spectroscopy has been successfully applied to the gas-phase cyclobutyl radical (c-C₄H₇), generated in a jet-cooled environment at a rotational temperature of 26 K. rsc.orgberkeley.edu A fully resolved rovibrational spectrum of the α-CH stretch fundamental band was obtained between 3062.9 cm⁻¹ and 3075.7 cm⁻¹. berkeley.edunih.gov
The analysis determined the α-CH stretch band origin to be 3068.7887(4) cm⁻¹. rsc.orgnih.gov This precision study provided the first experimental confirmation of a shallow double-minimum potential energy surface with respect to the ring-puckering coordinate. berkeley.edu The energy barrier to planarization is exceedingly small (≈1 cm⁻¹), and the zero-point vibrational energy (≈27 cm⁻¹) is much greater than this barrier. rsc.orgberkeley.edu This indicates that the cyclobutyl radical is a highly fluxional molecule with large-amplitude puckering motion, where the ground state wavefunction is delocalized over both puckered geometries and peaks at the planar transition state. rsc.orgnih.gov
Q & A
Q. What are the established synthetic routes for cyclobutyl isocyanide, and how can their efficiency be optimized experimentally?
this compound is typically synthesized via nucleophilic substitution or multicomponent reactions (MCRs). For example, the Ugi four-component reaction (Ugi-4CR) utilizes isocyanides, carbonyl compounds, amines, and carboxylic acids to generate α-acyloxy amides. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for yield improvement. Systematic screening using design-of-experiments (DoE) methodologies, such as factorial designs, can identify optimal parameters. Characterization via / NMR and IR spectroscopy ensures purity and structural confirmation .
Q. How should this compound be characterized to confirm its identity and purity in academic research?
Rigorous characterization involves:
- Spectroscopic analysis : NMR (to detect characteristic isocyanide proton signals near δ 3.5–4.5 ppm), NMR (isocyanide carbon at δ 120–140 ppm), and IR spectroscopy (sharp C≡N stretch at ~2100–2150 cm).
- Chromatographic methods : HPLC or GC-MS to assess purity (>95% by area normalization).
- Elemental analysis : Confirm empirical formula (e.g., CHN). Reproducibility requires detailed documentation of instrument parameters (e.g., NMR field strength, GC temperature gradients) .
Advanced Research Questions
Q. How can the Ugi four-component reaction (Ugi-4CR) be leveraged to synthesize cyclic peptides incorporating this compound?
this compound’s strained ring enhances conformational restriction in peptide macrocycles. To apply Ugi-4CR:
- Resin-bound synthesis : Immobilize carboxylic acid or amine components on solid support to facilitate cyclization.
- Convertible isocyanides : Use tert-butyl or benzyl isocyanides as transient groups, enabling post-cyclization modifications (e.g., hydrolysis to amines).
- Kinetic control : Optimize reaction time and temperature to favor intramolecular cyclization over linear product formation. Validate macrocycle formation via MALDI-TOF MS and circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?
Discrepancies often arise from solvent effects, transition-state approximations, or unaccounted steric strain. Mitigation strategies include:
- Multivariate data analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate experimental outcomes (e.g., reaction rates) with computational descriptors (e.g., HOMO-LUMO gaps).
- Solvent modeling : Explicit solvent DFT simulations (e.g., using SMD continuum models) to refine activation energy calculations.
- Experimental validation : Repeat key reactions under inert conditions (e.g., Schlenk line) to exclude atmospheric interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
